REACTION_SMILES
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[H:10][H:11].[O:1]=[CH:2][CH2:3][CH:4]([OH:5])[CH:6]([OH:7])[CH2:8][OH:9].[OH2:12]>>[OH:1][CH2:2][CH2:3][CH:4]([OH:5])[CH:6]([OH:7])[CH2:8][OH:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CCC(O)C(O)CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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OCCC(O)C(O)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |